molecular formula C9H12ClN B3321758 1-(4-Chloro-2-methylphenyl)ethanamine CAS No. 138228-12-3

1-(4-Chloro-2-methylphenyl)ethanamine

Cat. No. B3321758
CAS RN: 138228-12-3
M. Wt: 169.65 g/mol
InChI Key: XYTYLJRGDNFHAQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)ethanamine, also known as 4-Chloro-2-methylphenethylamine, is an organic compound that has been studied extensively in recent years. It is a synthetic chemical compound with a variety of applications in scientific research and lab experiments. It is commonly used as a model compound for studying the effects of different types of chemical reactions and for understanding the mechanism of action of various drugs and compounds.

Scientific Research Applications

1-(1-(4-Chloro-2-methylphenyl)ethanamineethylphenyl)ethanamine has a variety of applications in scientific research. It is commonly used as a model compound for studying the effects of different types of chemical reactions and for understanding the mechanism of action of various drugs and compounds. It is also used as a starting material for the synthesis of other compounds, such as 4-chloro-2-methylphenethylamine hydrochloride, which is used in the treatment of depression. Additionally, 1-(1-(4-Chloro-2-methylphenyl)ethanamineethylphenyl)ethanamine is used in the synthesis of other compounds, such as 4-chloro-2-methylphenethylamine hydrochloride, which is used in the treatment of depression.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chloro-2-methylphenyl)ethanamineethylphenyl)ethanamine is not yet fully understood. However, it is believed to act as a monoamine transporter inhibitor, which means it blocks the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition of reuptake leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects, such as increased alertness and improved mood.
Biochemical and Physiological Effects
1-(1-(4-Chloro-2-methylphenyl)ethanamineethylphenyl)ethanamine has a variety of biochemical and physiological effects. It has been shown to increase alertness, reduce fatigue, improve mood, and increase focus. It has also been shown to have antidepressant effects, as well as anxiolytic, anti-inflammatory, and anticonvulsant effects. Additionally, it has been shown to have some neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

1-(1-(4-Chloro-2-methylphenyl)ethanamineethylphenyl)ethanamine has a number of advantages and limitations when used in lab experiments. One of the major advantages is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is important to note that it can be toxic if ingested, and therefore should be handled with care. Additionally, it can have a variety of side effects, such as nausea and headaches, so it should be used with caution.

Future Directions

There are a number of potential future directions for 1-(1-(4-Chloro-2-methylphenyl)ethanamineethylphenyl)ethanamine research. One potential direction is to further explore its potential as a monoamine transporter inhibitor. Additionally, further research could be done on its potential to treat depression and other neurological disorders. Additionally, further research could be done on its potential to be used as an anxiolytic, anti-inflammatory, and anticonvulsant. Finally, further research could be done on its potential to be used as a neuroprotective agent.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTYLJRGDNFHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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